molecular formula C13H18N2O2 B065704 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(1-methylethoxy)- CAS No. 171011-08-8

3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(1-methylethoxy)-

Cat. No. B065704
CAS RN: 171011-08-8
M. Wt: 234.29 g/mol
InChI Key: YQRRDRNDXQVQTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(1-methylethoxy)- is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism Of Action

The mechanism of action of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(1-methylethoxy)- is not fully understood. However, studies have shown that it interacts with various cellular targets such as enzymes, receptors, and ion channels, leading to the inhibition of their activity. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(1-methylethoxy)- has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of various enzymes such as COX-2, MMP-9, and PKC. It has also been found to modulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis. In vivo studies have shown that it exhibits anti-inflammatory, antitumor, and antiviral effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(1-methylethoxy)- in lab experiments is its broad range of applications. It has been shown to be effective against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. It also exhibits anti-inflammatory, antitumor, and antiviral properties, making it a potential candidate for the development of new drugs. However, one of the main limitations of using this compound in lab experiments is its relatively low solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for the research on 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(1-methylethoxy)-. One of the main areas of interest is the development of new drugs based on this compound. It has been shown to exhibit potent anti-inflammatory, antitumor, and antiviral properties, making it a potential candidate for the treatment of various diseases. Another area of interest is the development of new insecticides and herbicides based on this compound. It has been shown to have insecticidal and herbicidal properties, making it a potential candidate for the development of new agrochemicals. Finally, there is a need for further studies to elucidate the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(1-methylethoxy)- can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-amino-3-cyanopyridine with 1-methylethoxyamine in the presence of a suitable solvent and catalyst. The resulting product is then subjected to reduction using a reducing agent such as sodium borohydride or lithium aluminum hydride to obtain the desired compound.

Scientific Research Applications

3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(1-methylethoxy)- has been extensively studied for its potential applications in various fields. In medicine, it has been shown to exhibit anti-inflammatory, antitumor, and antiviral properties. It has also been found to be effective against several bacterial and fungal strains. In agriculture, it has been shown to have insecticidal and herbicidal properties. In material science, it has been used as a precursor for the synthesis of various organic compounds.

properties

CAS RN

171011-08-8

Product Name

3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(1-methylethoxy)-

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

2-propan-2-yloxy-5,6,7,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C13H18N2O2/c1-8(2)17-13-10(12(14)16)7-9-5-3-4-6-11(9)15-13/h7-8H,3-6H2,1-2H3,(H2,14,16)

InChI Key

YQRRDRNDXQVQTQ-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C=C2CCCCC2=N1)C(=O)N

Canonical SMILES

CC(C)OC1=C(C=C2CCCCC2=N1)C(=O)N

Other CAS RN

171011-08-8

synonyms

3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(1-methylethoxy)-

Origin of Product

United States

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